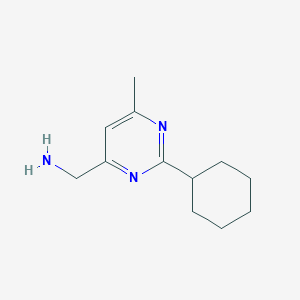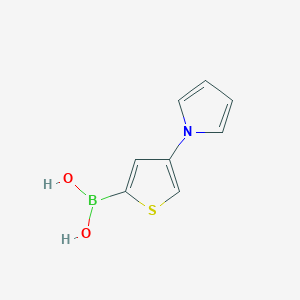
(4-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a thiophene ring, which is further substituted with a pyrrole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid typically involves the reaction of a thiophene derivative with a pyrrole derivative under specific conditions that facilitate the formation of the boronic acid group. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated thiophene reacts with a pyrrole-boronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, including temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions: (4-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation can produce boronic esters.
科学的研究の応用
Chemistry: In chemistry, (4-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid is widely used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to understand its interactions with biological targets and its potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as conducting polymers and electronic devices. Its ability to form stable carbon-boron bonds makes it valuable in the synthesis of materials with specific electronic properties .
作用機序
The mechanism of action of (4-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid involves its ability to participate in various chemical reactions, particularly those involving the boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications and as a building block in organic synthesis .
類似化合物との比較
Thiophene-2-boronic acid: Similar in structure but lacks the pyrrole moiety, making it less versatile in certain reactions.
4-(1H-Pyrrol-1-yl)phenol: Contains a phenol group instead of a thiophene ring, leading to different reactivity and applications.
Ferrocene-functionalized 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline: A more complex compound with additional functional groups, used in advanced materials and biosensors.
Uniqueness: (4-(1H-Pyrrol-1-yl)thiophen-2-yl)boronic acid is unique due to the presence of both a thiophene ring and a pyrrole moiety, which confer distinct electronic properties and reactivity. This combination makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
特性
分子式 |
C8H8BNO2S |
|---|---|
分子量 |
193.04 g/mol |
IUPAC名 |
(4-pyrrol-1-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C8H8BNO2S/c11-9(12)8-5-7(6-13-8)10-3-1-2-4-10/h1-6,11-12H |
InChIキー |
VNCTWUCETGGZAD-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CS1)N2C=CC=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



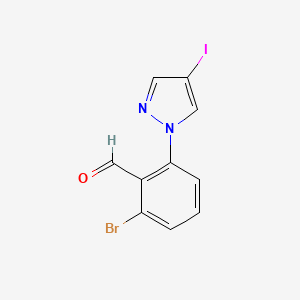
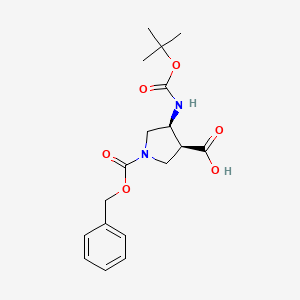
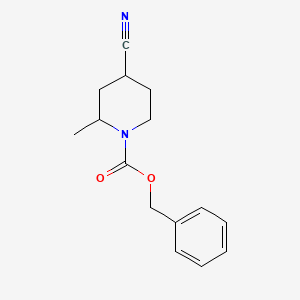
![6',7'-Dihydro-5'H-spiro[thiane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13340003.png)
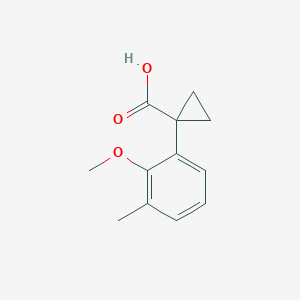
![Methyl 7-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B13340005.png)
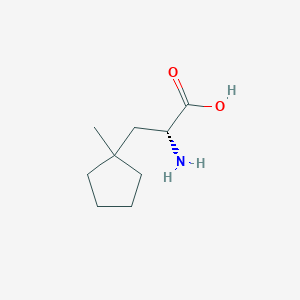
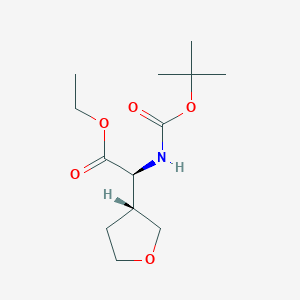
![5-Cyclopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13340023.png)
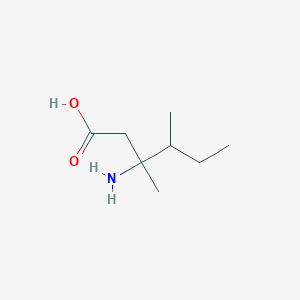
![2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide](/img/structure/B13340028.png)

